![molecular formula C13H20O2 B2817972 2-Hydroxy-tricyclo[7.3.1.0*2,7*]tridecan-13-one CAS No. 2544-00-5](/img/structure/B2817972.png)
2-Hydroxy-tricyclo[7.3.1.0*2,7*]tridecan-13-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one is a complex organic compound with the molecular formula C13H20O2 and a molecular weight of 208.3 g/mol . This compound is characterized by its tricyclic structure, which includes a hydroxyl group and a ketone functional group. It is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the dehydration of 2-hydroxy-8-R-tricyclo[7.3.1.02,7]tridecan-13-ones (where R can be H, Me, or Ph) using various reagents . The reaction conditions can vary, but often include the use of acids or other dehydrating agents to facilitate the formation of the tricyclic structure .
Industrial Production Methods
While specific industrial production methods for 2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one are not well-documented, the compound is generally produced in research laboratories for scientific purposes. The scalability of the synthesis process would depend on the availability of starting materials and the efficiency of the cyclization reactions.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be used to substitute the hydroxyl group, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction of the ketone group can produce an alcohol.
Scientific Research Applications
2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one is primarily used in proteomics research . Its unique structure makes it a valuable tool for studying protein interactions and functions. Additionally, it may have applications in other fields such as:
Chemistry: As a model compound for studying tricyclic structures and their reactivity.
Biology: Potential use in studying enzyme-substrate interactions.
Medicine: Investigating its potential as a therapeutic agent or drug precursor.
Industry: Possible applications in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ketone functional groups play a crucial role in these interactions, facilitating binding and subsequent biochemical reactions. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-8-phenyl-tricyclo[7.3.1.02,7]tridecan-13-one : Similar structure with a phenyl group, used in similar research applications .
- Tricyclo[7.3.1.02,7]tridecen-13-ones : Compounds with similar tricyclic structures but different functional groups .
Uniqueness
2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one is unique due to its specific combination of a hydroxyl group and a ketone within a tricyclic framework. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-hydroxytricyclo[7.3.1.02,7]tridecan-13-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c14-12-9-4-3-6-11(12)13(15)7-2-1-5-10(13)8-9/h9-11,15H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLKQXJZJXLNBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C(C1)CC3CCCC2C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
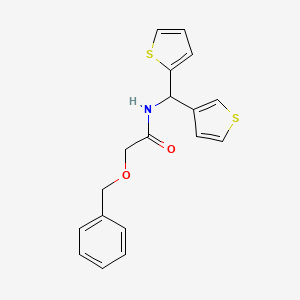
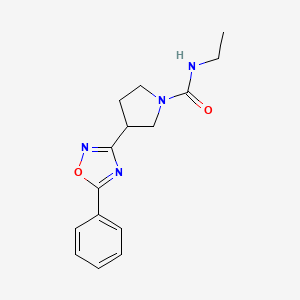
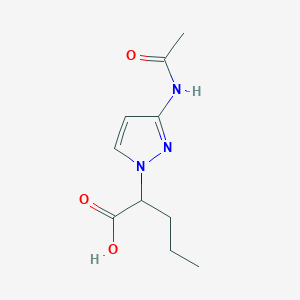
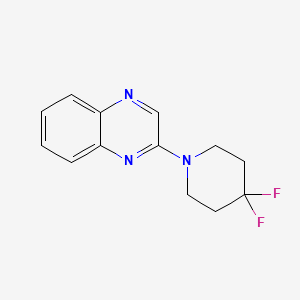
![3-butyl-9-(3,4-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2817895.png)
![2-cyano-3-(furan-2-yl)-N-[2-(thiophen-3-yl)propyl]prop-2-enamide](/img/structure/B2817898.png)

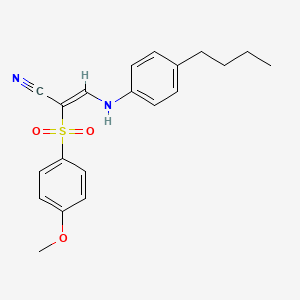
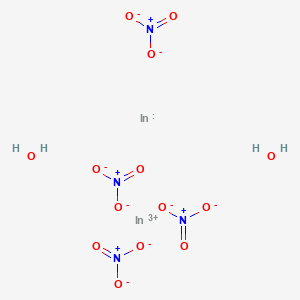
![4-[Methyl(pyrazin-2-yl)amino]oxolan-3-ol](/img/structure/B2817903.png)
![6-methoxy-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)pyridine-3-carboxamide](/img/structure/B2817907.png)
![methyl 4-[(4-isopropylanilino)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B2817910.png)

![2-[1-(4-Bromophenyl)-4,4-difluorocyclohexyl]acetic acid](/img/structure/B2817912.png)
